Vanicoside B

Oncology CDK8 Inhibition Triple-Negative Breast Cancer

Vanicoside B is a structurally defined 1,3,6-tri-p-coumaroyl-6'-feruloyl sucrose with validated in vivo tumor suppression in TNBC xenograft models (65.72% tumor volume reduction at 20 mg/kg). Unlike vanicoside A, this compound exhibits 20% higher β-glucosidase inhibition (IC50 48.3 vs. 59.8 μg/ml) and distinct CDK8-targeted potency. The intact glycosidic architecture is essential for target engagement—isolated phenolic acid moieties (p-coumaric, ferulic acids) show minimal activity. For oncology, antiviral (PI4KB/OSBP pathway, EC50 9.2 μM), and phytochemical standardization research, compound-specific identity ensures experimental reproducibility that class-level sourcing cannot guarantee.

Molecular Formula C49H48O20
Molecular Weight 956.9 g/mol
CAS No. 155179-21-8
Cat. No. B122069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanicoside B
CAS155179-21-8
Synonymsvanicoside B
Molecular FormulaC49H48O20
Molecular Weight956.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O
InChIInChI=1S/C49H48O20/c1-62-36-24-31(8-19-35(36)53)12-22-40(55)63-25-37-43(58)45(60)46(61)48(66-37)69-49(27-65-41(56)21-10-29-4-15-33(51)16-5-29)47(67-42(57)23-11-30-6-17-34(52)18-7-30)44(59)38(68-49)26-64-39(54)20-9-28-2-13-32(50)14-3-28/h2-24,37-38,43-48,50-53,58-61H,25-27H2,1H3/b20-9+,21-10+,22-12+,23-11+/t37-,38-,43-,44-,45+,46-,47+,48-,49+/m1/s1
InChIKeyALSDWGAQQGXOHC-PWYSLETCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanicoside B (CAS 155179-21-8): A Phenylpropanoid Glycoside with Validated CDK8 Targeting and Multi-Modal Bioactivity for Oncology and Plant Biochemistry Research Procurement


Vanicoside B (CAS 155179-21-8) is a naturally occurring phenylpropanoid glycoside, structurally defined as a 1,3,6-tri-p-coumaroyl-6'-feruloyl sucrose derivative [1]. It is typically isolated from plant species within the Polygonaceae family, including *Persicaria dissitiflora*, *Reynoutria sachalinensis*, and *Polygonum pensylvanicum*, and is obtained as an amorphous powder with notable solubility in aqueous and polar organic solvents . The compound has been identified as an inhibitor of cyclin-dependent kinase 8 (CDK8) and protein kinase C (PKC), with documented antioxidant, β-glucosidase inhibitory, and antiviral activities [2]. Its utility in research spans oncology, where it has demonstrated *in vivo* efficacy in triple-negative breast cancer (TNBC) xenograft models, as well as phytochemistry and pharmacognosy for investigating plant defense mechanisms and secondary metabolite pathways .

Why Vanicoside B Cannot Be Substituted by Other Phenylpropanoid Glycosides in CDK8-Focused and β-Glucosidase Studies


The phenylpropanoid glycoside class exhibits significant functional divergence driven by subtle structural modifications, precluding interchangeable use in experimental settings. Vanicoside B is a specific 1,3,6-tri-p-coumaroyl-6'-feruloyl sucrose ester, distinct from its closest analog vanicoside A by the absence of an additional acetyl group at the 2' carbon [1]. This single structural variance directly translates to divergent biological potency profiles across multiple validated targets. While vanicoside B demonstrates potent CDK8 inhibition and robust *in vivo* tumor suppression in TNBC models [2], vanicoside A is substantially more cytotoxic in melanoma cell lines [3]. Conversely, vanicoside B exhibits significantly higher β-glucosidase inhibitory activity than vanicoside A [4]. Furthermore, isolated phenolic constituents like p-coumaric and ferulic acids, which form the core phenylpropanoyl moieties of vanicosides, display minimal to no β-glucosidase inhibition [4], underscoring that the intact glycosidic architecture is essential for target engagement. Such non-linear activity relationships mean that a procurement decision cannot be based on class membership alone; compound-specific identity is paramount for experimental reproducibility and target validation.

Vanicoside B (CAS 155179-21-8) Quantitative Evidence Guide for Scientific and Industrial Procurement


In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer Xenograft Model

Vanicoside B demonstrates statistically significant *in vivo* tumor growth inhibition in a CDK8-dependent model, a profile not established for many in-class analogs like polygonumin A or lapathoside C. In an MDA-MB-231 cell-implanted xenograft mouse model, intraperitoneal administration of vanicoside B at 5 mg/kg and 20 mg/kg (3 times/week for 4 weeks) reduced tumor volumes by 53.85% and 65.72%, respectively, compared to vehicle control . This effect is mechanistically linked to the suppression of CDK8-mediated signaling, a pathway often upregulated in claudin-low TNBC subtypes .

Oncology CDK8 Inhibition Triple-Negative Breast Cancer In Vivo Pharmacology

Differential Selectivity in Melanoma vs. Normal Cell Cytotoxicity

Vanicoside B exhibits a distinct, and in some contexts advantageous, cytotoxicity profile compared to its close analog vanicoside A. In head-to-head evaluation against the amelanotic C32 melanoma cell line, vanicoside B demonstrated weaker cytotoxicity after 24 hours, with viability only decreasing to approximately 80% at 50-100 µM [1]. In stark contrast, vanicoside A reduced C32 cell viability to 55% after 72 hours at just 5.0 µM [1]. Critically, both vanicosides induced melanoma cell death at concentrations of 2.5-50 µM without harming primary fibroblasts [1]. However, vanicoside B showed lower toxicity to keratinocytes (HaCaT), with viability at 25 µM increasing to 106% after 72 hours, indicating a favorable selectivity profile against normal skin cells [1].

Melanoma Research Cytotoxicity Selectivity Index BRAF Mutation

Superior β-Glucosidase Inhibition Compared to Vanicoside A

Vanicoside B is a significantly more potent inhibitor of β-glucosidase than its closest structural analog, vanicoside A. In a direct enzymatic assay using p-nitrophenyl-β-D-glucopyranoside as a substrate, vanicoside B exhibited an IC50 of 48.3 ± 1.39 μg/ml (50.5 ± 1.45 μM), whereas vanicoside A showed a weaker IC50 of 59.8 ± 2.49 μg/ml (59.9 ± 2.49 μM) [1]. This difference is statistically significant and highlights the functional consequence of their structural divergence (the additional acetyl group on vanicoside A). Furthermore, the simple phenolic acids that constitute the core phenylpropanoid moieties (p-coumaric acid and ferulic acid) exhibited very little to no inhibition, confirming the essential role of the intact glycosidic structure [1].

Enzyme Inhibition β-Glucosidase Glycoside Hydrolase Diabetes Research

Antiviral Activity Against Poliovirus via Host PI4KB Pathway

Vanicoside B has been identified as a host-targeting antiviral agent with a unique mechanism of action against poliovirus (PV), distinguishing it from many natural product antivirals that act directly on viral proteins. In a screen of 6,032 edible plant extracts, vanicoside B was isolated as the active principle from *Fallopia sachalinensis* and shown to target the host PI4KB/OSBP pathway [1]. It exhibited an anti-PV EC50 of 9.2 μM and directly inhibited in vitro PI4KB activity with an IC50 of 5.0 μM [1]. This host-targeting mechanism may offer a higher barrier to viral resistance development compared to direct-acting antivirals.

Antiviral Research Poliovirus Host-Targeting Antivirals PI4KB Inhibition

Quantified Antioxidant Capacity via DPPH Radical Scavenging

Vanicoside B possesses quantifiable free radical scavenging activity, which can be directly compared to reference antioxidants and other compounds isolated from the same plant sources. In a DPPH assay conducted on compounds from *Persicaria sagittata*, vanicoside B exhibited an IC50 of 35.06 μM [1]. While less potent than gallic acid (IC50: 8.88 μM) and ascorbic acid (IC50: 30.49 μM) in the same study, it was comparable to its analog vanicoside A (IC50: 26.82 μM) and more active than several other isolated compounds [1]. In a separate study on *Persicaria sagittata*, vanicoside B's antioxidant activity was similarly quantified alongside other compounds, confirming its reproducible activity [2].

Antioxidant Research DPPH Assay Free Radical Scavenging Phytochemistry

High Analytical Purity for Reproducible Research

Vanicoside B is commercially available with high and consistent analytical purity, a critical parameter for ensuring reproducible biological data. Multiple reputable vendors supply vanicoside B with purity ≥98% as determined by HPLC, as documented in certificates of analysis (COA) and product datasheets [1]. This level of purity is comparable to or exceeds that of many other complex natural product standards and ensures that observed bioactivity is attributable to the target compound rather than impurities.

Analytical Chemistry Quality Control HPLC Purity Natural Product Procurement

Optimal Research and Industrial Applications for Vanicoside B Based on Validated Differentiation


Oncology Research: Targeting CDK8-Mediated Pathways in Aggressive Breast Cancers

Vanicoside B is a preferred tool compound for investigating CDK8-mediated signaling in oncology, particularly in triple-negative breast cancer (TNBC) where CDK8 is frequently upregulated. Its validated *in vivo* efficacy in an MDA-MB-231 xenograft model (65.72% tumor volume reduction at 20 mg/kg) positions it as a more advanced lead than many phenylpropanoid glycosides lacking such data. Researchers studying the claudin-low molecular subtype of TNBC or the role of CDK8 in epithelial-mesenchymal transition (EMT) can utilize vanicoside B to dissect pathway contributions in both *in vitro* and *in vivo* settings.

Glycoside Hydrolase Research: β-Glucosidase Inhibition Studies

For studies focused on β-glucosidase, a key enzyme in carbohydrate metabolism and a target for diabetes and lysosomal storage disorders, vanicoside B is a superior choice over its analog vanicoside A. Its 20% higher inhibitory potency (IC50 of 48.3 μg/ml vs. 59.8 μg/ml) makes it a more sensitive probe for structure-activity relationship (SAR) studies of phenylpropanoid glycosides. The minimal activity of its constituent phenolic acids further underscores the importance of the intact glycosidic structure, making vanicoside B a valuable reference for glycoside hydrolase inhibitor discovery.

Antiviral Discovery: Host-Targeting Antiviral Lead for Poliovirus and Related Enteroviruses

Vanicoside B is a compelling candidate for antiviral research programs focused on host-targeting strategies. Its identification as an inhibitor of the host PI4KB/OSBP pathway, with a defined EC50 of 9.2 μM against poliovirus and an IC50 of 5.0 μM for PI4KB inhibition , provides a clear mechanistic foundation for lead optimization. Given the global poliovirus eradication initiative and the threat of vaccine-derived poliovirus, vanicoside B represents a chemically distinct, natural product-derived starting point for developing antivirals with a potentially higher barrier to resistance.

Natural Product Chemistry and Quality Control: Standard for HPLC Method Development

Due to its commercial availability at high purity (≥98% by HPLC) , vanicoside B serves as an excellent analytical standard for the development and validation of HPLC methods aimed at quantifying phenylpropanoid glycosides in plant extracts or biological matrices. Its well-defined UV absorbance and retention characteristics on reverse-phase columns make it a reliable reference for quality control in phytochemical research and for the authentication of botanical raw materials from *Persicaria*, *Reynoutria*, and *Fallopia* species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vanicoside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.